![molecular formula C12H16N2O4S B14144206 N-[3-(Morpholine-4-sulfonyl)-phenyl]-acetamide CAS No. 22184-96-9](/img/structure/B14144206.png)
N-[3-(Morpholine-4-sulfonyl)-phenyl]-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Morpholine-4-sulfonyl)-phenyl]-acetamide is a chemical compound with the molecular formula C12H16N2O4S. It is known for its unique structure, which includes a morpholine ring attached to a sulfonyl group and a phenyl ring connected to an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Morpholine-4-sulfonyl)-phenyl]-acetamide typically involves the reaction of 3-nitrobenzenesulfonyl chloride with morpholine, followed by reduction and acetylation steps. The general synthetic route can be summarized as follows:
Formation of 3-nitrobenzenesulfonyl chloride: This is achieved by reacting 3-nitrobenzenesulfonic acid with thionyl chloride.
Reaction with morpholine: The 3-nitrobenzenesulfonyl chloride is then reacted with morpholine to form 3-(morpholine-4-sulfonyl)nitrobenzene.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acetylation: Finally, the amine group is acetylated using acetic anhydride to yield this compound
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same general synthetic route described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[3-(Morpholine-4-sulfonyl)-phenyl]-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonyl group can yield sulfinyl or thiol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinyl or thiol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used
Scientific Research Applications
N-[3-(Morpholine-4-sulfonyl)-phenyl]-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals .
Mechanism of Action
The mechanism of action of N-[3-(Morpholine-4-sulfonyl)-phenyl]-acetamide involves its interaction with specific molecular targets and pathways. For instance, in antibacterial applications, it may disrupt bacterial cell membranes and induce the production of reactive oxygen species (ROS), leading to bacterial cell death. In anticancer research, it may inhibit specific signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
N-[3-(Morpholine-4-sulfonyl)-phenyl]-acetamide can be compared with other similar compounds, such as:
N-(2-Hydroxyethyl)-3-(morpholine-4-sulfonyl)benzamide: Similar structure but with a hydroxyethyl group instead of an acetamide group.
4-(3-Bromophenylsulfonyl)morpholine: Contains a bromophenyl group instead of an acetamide group.
4-(3-Nitrophenylsulfonyl)morpholine: Contains a nitrophenyl group instead of an acetamide group .
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications.
Properties
CAS No. |
22184-96-9 |
|---|---|
Molecular Formula |
C12H16N2O4S |
Molecular Weight |
284.33 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C12H16N2O4S/c1-10(15)13-11-3-2-4-12(9-11)19(16,17)14-5-7-18-8-6-14/h2-4,9H,5-8H2,1H3,(H,13,15) |
InChI Key |
XKJWQDBHVIZZMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea](/img/structure/B14144127.png)
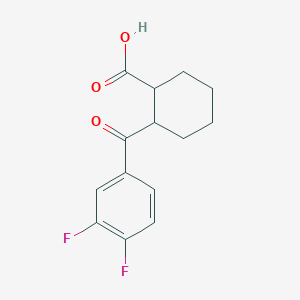
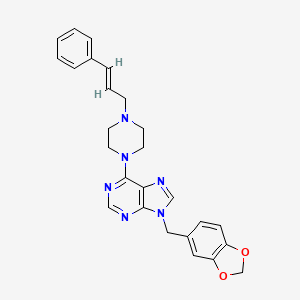
![6-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinyl]carbonyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B14144138.png)
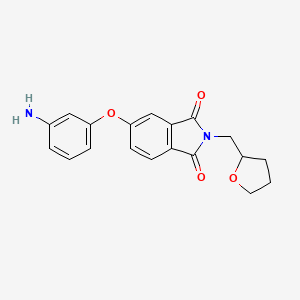
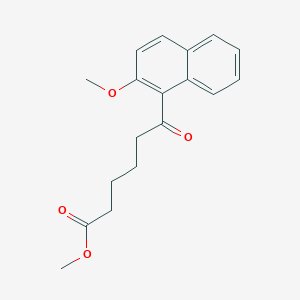
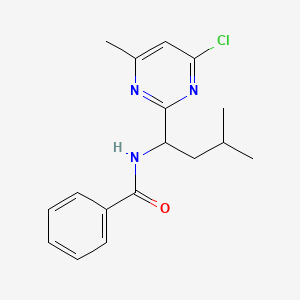

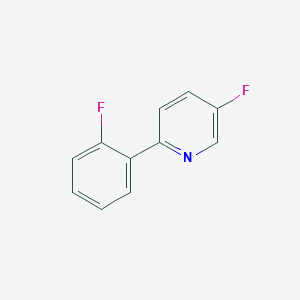

![4-{3-hydroxy-2-oxo-4-(phenylcarbonyl)-5-[(E)-2-phenylethenyl]-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid](/img/structure/B14144186.png)
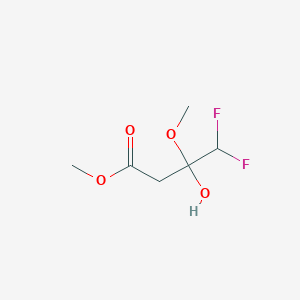
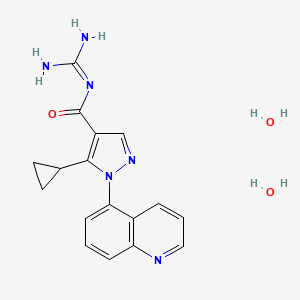
![16-Azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B14144210.png)
